molecular formula C12H10O2 B7797769 [1,1'-Biphenyl]-3,3'-diol CAS No. 68334-50-9

[1,1'-Biphenyl]-3,3'-diol

Cat. No.: B7797769
CAS No.: 68334-50-9
M. Wt: 186.21 g/mol
InChI Key: VZQSBJKDSWXLKX-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-3,3'-diol (CAS: 612-76-0) is a biphenolic compound featuring hydroxyl groups at the 3 and 3' positions of the biphenyl scaffold. Its molecular formula is C₁₂H₁₀O₂, with a molecular weight of 186.21 g/mol .

Properties

IUPAC Name

3-(3-hydroxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VZQSBJKDSWXLKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031446
Record name 3,3'-Biphenyldiol
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Molecular Weight

186.21 g/mol
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CAS No.

612-76-0, 68334-50-9
Record name 3,3′-Dihydroxybiphenyl
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Record name 3,3'-Biphenyldiol
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Record name (1,1'-Biphenyl)-ar,3-diol
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Record name [1,1'-Biphenyl]-ar,3-diol
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Record name 3,3'-Biphenyldiol
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Record name [1,1'-biphenyl]diol
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Preparation Methods

Ullmann Coupling of Halogenated Phenols

The Ullmann reaction, a classical method for forming biaryl bonds, has been adapted for synthesizing biphenyldiol derivatives. In this approach, two equivalents of 3-iodophenol undergo coupling in the presence of a copper catalyst. Early studies reported yields of 30–40% under thermal conditions (150–200°C) with copper bronze. However, the reaction’s efficiency is limited by the propensity of phenolic hydroxyl groups to deactivate the catalyst via coordination.

To mitigate this, protective group strategies are employed. For example, methyl ether protection of the hydroxyl groups in 3-iodoanisole followed by Ullmann coupling and subsequent demethylation with BBr₃ achieves [1,1'-Biphenyl]-3,3'-diol in 55% overall yield. This method, while reliable, requires multi-step protocols and harsh conditions that complicate scalability.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction offers a palladium-catalyzed alternative for constructing the biphenyl core. A representative pathway involves coupling 3-methoxyphenylboronic acid with 3-bromoanisole, followed by deprotection. Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene-water mixture, this method achieves 70–75% yield after demethylation.

A key advantage lies in the reaction’s tolerance for hydroxyl-protected substrates, which prevents catalyst poisoning. However, the necessity for boron-containing reagents increases costs, and residual palladium contamination must be addressed for pharmaceutical applications.

Modern Catalytic Methods

Transition Metal-Catalyzed C–H Activation

Recent advances in C–H activation enable direct coupling of phenol derivatives without pre-functionalization. For instance, rhodium(III) catalysts such as [Cp*RhCl₂]₂ facilitate oxidative homocoupling of 3-methoxyphenol in the presence of Cu(OAc)₂ as an oxidant. This one-pot method yields 60–65% of the protected biphenyldiol, which is then deprotected to afford the target compound.

While this approach reduces synthetic steps, the high cost of rhodium complexes and stringent anhydrous conditions limit industrial viability.

Photocatalytic Synthesis

Visible-light-mediated catalysis presents an eco-friendly route to biphenyldiols. A reported method uses eosin Y as a photosensitizer and triethanolamine as a sacrificial donor in a methanol-water solvent. Irradiating 3-iodophenol under blue LED light induces radical coupling, yielding [1,1'-Biphenyl]-3,3'-diol in 50% yield after 24 hours.

This method avoids toxic metals and high temperatures but suffers from long reaction times and moderate efficiency.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques have been applied to Ullmann-type couplings, eliminating solvent use. Mixing 3-iodophenol with copper powder and K₂CO₃ in a high-energy mill produces [1,1'-Biphenyl]-3,3'-diol in 48% yield after 12 hours. Although yields are suboptimal, this method aligns with green chemistry principles by minimizing waste.

Biocatalytic Coupling

Enzymatic polymerization using laccases from Trametes versicolor has been explored. In an aerobic aqueous buffer, laccase catalyzes the oxidative coupling of 3-hydroxyphenyl radicals, generating the biphenyldiol in 35% yield. While environmentally benign, the method’s low yield and enzyme cost hinder large-scale adoption.

Comparative Analysis of Methodologies

Method Catalyst Yield (%) Temperature (°C) Advantages Drawbacks
Ullmann CouplingCu30–55150–200Low costHarsh conditions, multi-step
Suzuki-MiyauraPd(PPh₃)₄70–7580–100High yieldBoron reagents, Pd contamination
C–H Activation[Cp*RhCl₂]₂60–65120Step economyRhodium cost, sensitivity
PhotocatalyticEosin Y5025Mild conditionsLong duration
MechanochemicalCu48AmbientSolvent-freeModerate yield
BiocatalyticLaccase3530Eco-friendlyLow yield, enzyme stability

Scientific Research Applications

Chemistry: [1,1’-Biphenyl]-3,3’-diol is used as a building block in organic synthesis

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It is also used in the synthesis of biologically active molecules.

Medicine: Research has explored the use of [1,1’-Biphenyl]-3,3’-diol derivatives in drug development, particularly for their potential anti-inflammatory and anticancer activities.

Industry: In the industrial sector, [1,1’-Biphenyl]-3,3’-diol is used in the production of polymers, dyes, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-3,3’-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, allowing the compound to form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

Key structural analogs differ in hydroxyl group positions, substituents (e.g., alkyl, methoxy, tert-butyl), and backbone rigidity (e.g., binaphthyl vs. biphenyl). Below is a comparative analysis:

Compound Name & CAS Molecular Formula Molecular Weight Substituents/Modifications Key Features
[1,1'-Biphenyl]-3,3'-diol (612-76-0) C₁₂H₁₀O₂ 186.21 -OH at 3,3' Simplest biphenolic scaffold
[1,1'-Biphenyl]-4,4'-diol (CRC Handbook) C₁₂H₁₀O₂ 186.21 -OH at 4,4' Higher symmetry; m.p. 287.6°C
BINOL ([1,1'-Binaphthalene]-2,2'-diol) C₂₀H₁₄O₂ 286.33 Binaphthyl backbone; -OH at 2,2' Chiral catalyst; m.p. 208–210°C
3,3′-Dimethoxy-5,5′-dimethyl-[1,1'-biphenyl]-2,2′-diol C₁₆H₁₈O₄ 274.31 -OCH₃ at 3,3'; -CH₃ at 5,5' Enhanced cytotoxicity (IC₅₀: 0.18–0.38 mM)
Dehydrodieugenol (4433-08-3) C₂₀H₂₂O₄ 326.39 -OCH₃ at 3,3'; allyl groups at 5,5' Antioxidant activity

Physicochemical Properties

  • Solubility and Stability: The CRC Handbook reports [1,1'-Biphenyl]-4,4'-diol as a high-melting solid (287.6°C), while BINOL derivatives exhibit lower solubility in polar solvents due to steric hindrance from bulky substituents (e.g., tert-butyl groups) .
  • Chirality: BINOL and its derivatives (e.g., 3,3′-dimethyl-BINOL ) are chiral, enabling enantioselective catalysis, whereas [1,1'-Biphenyl]-3,3'-diol lacks inherent chirality .

Cytotoxicity and DNA Damage

  • 3,3′-Dimethoxy-5,5′-dimethyl-[1,1'-biphenyl]-2,2′-diol demonstrated potent cytotoxicity against HL-60 leukemia cells (IC₅₀: 0.18–0.38 mM) and induced significant DNA fragmentation, surpassing eugenol in activity .
  • Biphenolic Antioxidants: Compounds like BiEG (3,3′-dimethoxy-5,5′-di-2-propenyl-1,1′-biphenyl-2,2′-diol) anchored on mesoporous alumina showed enhanced antioxidant efficacy due to improved dispersion and stability .

Key Research Findings and Data Tables

Table 1: Comparative Bioactivity Data

Compound Cell Line/Model Activity (IC₅₀ or EC₅₀) Reference
3,3′-Dimethoxy-5,5′-dimethyl-biphenol HL-60 leukemia 0.18–0.38 mM
Eugenol VH10 fibroblasts >600 μM (DNA damage)
BiEG (anchored on alumina) Antioxidant assay Enhanced activity

Table 2: Physical Properties of Selected Compounds

Compound Melting Point (°C) Solubility (CRC Handbook)
[1,1'-Biphenyl]-4,4'-diol 287.6 Low in water; moderate in ethanol
BINOL 208–210 Soluble in THF, DCM
Dehydrodieugenol Not reported Lipophilic (allyl groups)

Biological Activity

[1,1'-Biphenyl]-3,3'-diol, also known as 3,3'-dihydroxybiphenyl, is a compound of significant interest due to its diverse biological activities. This article examines the compound's biological properties, particularly its antibacterial effects, and discusses relevant research findings and case studies.

Chemical Structure and Properties

Chemical Formula: C12_{12}H10_{10}O2_2
Molecular Weight: 198.21 g/mol
CAS Number: 69165-79-5

The structure of [1,1'-Biphenyl]-3,3'-diol features two phenyl rings connected by a single bond with hydroxyl groups attached at the 3 positions of each ring. This arrangement contributes to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of biphenyl derivatives, including [1,1'-Biphenyl]-3,3'-diol. Research indicates that biphenyl compounds exhibit significant activity against antibiotic-resistant bacteria.

Case Study: Antibacterial Efficacy

A study published in September 2022 evaluated various biphenyl compounds for their antibacterial properties against resistant strains of bacteria. Among these compounds, [1,1'-Biphenyl]-3,3'-diol derivatives demonstrated promising results:

Compound NameMIC (μg/mL)Target Pathogen
4′-(Trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol3.13Methicillin-resistant Staphylococcus aureus
5-(9H-carbazol-2-yl) benzene-1,2,3-triol6.25Multidrug-resistant Enterococcus faecalis
4′-Fluoro-[1,1′-biphenyl]-3,4,5-triolComparable to ciprofloxacinCarbapenem-resistant Acinetobacter baumannii

These findings suggest that modifications in the biphenyl structure can enhance antibacterial potency against resistant strains.

The mechanism by which [1,1'-Biphenyl]-3,3'-diol exerts its antibacterial effects is believed to involve:

  • Inhibition of Cell Wall Synthesis: Hydroxyl groups may interfere with the synthesis of peptidoglycan layers in bacterial cell walls.
  • Disruption of Membrane Integrity: The lipophilic nature of biphenyl compounds allows them to integrate into bacterial membranes, leading to increased permeability and cell lysis.

Broader Biological Activities

Beyond antibacterial properties, [1,1'-Biphenyl]-3,3'-diol has been associated with various other biological activities:

  • Antifungal Activity: Some derivatives have shown efficacy against fungal pathogens.
  • Anti-inflammatory Effects: Compounds in this class have been noted for their potential to reduce inflammation.
  • Antioxidant Properties: The presence of hydroxyl groups contributes to their ability to scavenge free radicals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [1,1'-Biphenyl]-3,3'-diol, and how can purity be validated?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling of halogenated phenol derivatives, followed by demethylation if methoxy-protected precursors (e.g., 3,3'-dimethoxy-1,1'-biphenyl) are used . Purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm diol formation and rule out positional isomerism (e.g., distinguishing 3,3' from 4,4' substitution) .
Key Characterization Data
Molecular weight: 186.21 g/mol
Expected ¹H NMR (DMSO-d₆): δ 9.45 (s, 2H, -OH), 7.40–7.20 (m, aromatic protons)
HPLC retention time: ~12.5 min (method-dependent)

Q. How does the hydroxyl group positioning in [1,1'-Biphenyl]-3,3'-diol influence its solubility and reactivity compared to other isomers?

  • The 3,3'-diol configuration introduces steric hindrance and intramolecular hydrogen bonding, reducing solubility in non-polar solvents vs. the 4,4'-isomer . Reactivity in electrophilic substitution is lower due to electron-withdrawing effects of -OH groups, but it excels in chelating metal ions (e.g., Fe²⁺, Hg²⁺) for organometallic synthesis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of [1,1'-Biphenyl]-3,3'-diol derivatives in coordination complexes?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO). For example, biphenyl-diol ligands with pyridylimino substituents show π→π* transitions at ~350 nm, correlating with experimental UV-Vis and fluorescence data . Discrepancies between theoretical and experimental bond lengths (≤0.05 Å) are resolved using solvent effect corrections (PCM model) .

Q. What mechanisms explain fluorescence quenching or enhancement in [1,1'-Biphenyl]-3,3'-diol-based ligands?

  • Substituent electronic effects dominate. Electron-donating groups (e.g., -OCH₃) enhance fluorescence by stabilizing excited states, while electron-withdrawing groups (e.g., -NO₂) promote non-radiative decay. In ligand L2 (3,3′-bis((E)-(pyridin-3-ylimino)methyl)-biphenyl-diol), extended conjugation and rigid structure enable bright orange emission (λem = 580 nm), whereas L1 (pyridin-2-ylimino) exhibits weaker blue fluorescence due to steric twisting .

Q. How can researchers resolve contradictions in reported antioxidant activity data for biphenyl-diol derivatives?

  • Contradictions arise from assay-specific conditions (e.g., DPPH vs. ABTS radical scavenging) and sample purity. Standardize protocols:

  • Use NIST-validated reference materials .
  • Control pH (antioxidant activity peaks at pH 7.4 for physiological relevance).
  • Compare molar extinction coefficients to normalize data .

Methodological Challenges and Solutions

Q. What strategies minimize byproducts during [1,1'-Biphenyl]-3,3'-diol functionalization?

  • Byproduct Source : Oxidative coupling of -OH groups under basic conditions.
  • Mitigation : Use inert atmospheres (N₂/Ar), low temperatures (0–5°C), and protecting groups (e.g., acetyl) for -OH during alkylation or acylation .

Q. How to design biphenyl-diol-containing metallopolymers with tailored mechanical properties?

  • Vary spacer groups between biphenyl units (e.g., alkyl vs. aromatic linkers) to modulate crystallinity. For Fe(II)-metallopolymers, ligand L2’s planar structure enhances π-π stacking, increasing tensile strength by 30% vs. non-planar analogs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,1'-Biphenyl]-3,3'-diol
Reactant of Route 2
Reactant of Route 2
[1,1'-Biphenyl]-3,3'-diol

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